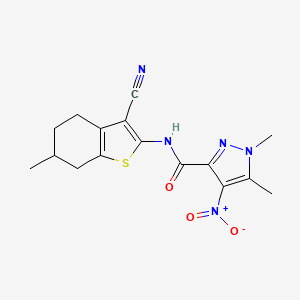![molecular formula C20H22BrNO2 B10960654 4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B10960654.png)
4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide is an organic compound with the molecular formula C20H22BrNO2 It is a brominated derivative of benzamide, featuring a cyclohexyl group and a bromophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide typically involves the reaction of 4-bromophenol with benzyl chloride to form 4-bromobenzyl chloride. This intermediate is then reacted with N-cyclohexylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy moiety can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-bromophenoxy)methyl]-N-cyclohexylbenzamide
- 4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide
- 4-[(4-fluorophenoxy)methyl]-N-cyclohexylbenzamide
Uniqueness
4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the cyclohexyl group enhances its binding properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22BrNO2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C20H22BrNO2/c21-17-10-12-19(13-11-17)24-14-15-6-8-16(9-7-15)20(23)22-18-4-2-1-3-5-18/h6-13,18H,1-5,14H2,(H,22,23) |
InChI Key |
BQLAALYESJDVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10960581.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B10960594.png)
![N'-(4-fluorophenyl)-6-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10960602.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960623.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960631.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10960632.png)
![2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10960635.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960640.png)
![methyl (2E)-2-(2,3-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10960645.png)

![4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960661.png)

![(2E)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B10960675.png)
